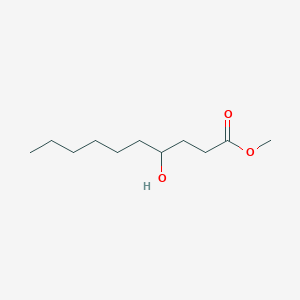
Methyl 4-hydroxydecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-hydroxydecanoate is an organic compound with the molecular formula C₁₁H₂₂O₃ and a molecular weight of 202.29 g/mol . It belongs to the class of medium-chain hydroxy acids and derivatives, characterized by a hydroxy group attached to a decanoic acid backbone . This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-hydroxydecanoate can be synthesized through various chemical reactions. One common method involves the esterification of 4-hydroxydecanoic acid with methanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-hydroxydecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of methyl 4-oxodecanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, methyl 4-hydroxydecanol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Methyl 4-oxodecanoate
Reduction: Methyl 4-hydroxydecanol
Substitution: Various alkyl or acyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-hydroxydecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: It serves as a substrate in enzymatic studies to understand the metabolism of hydroxy acids.
Medicine: Research into its potential therapeutic effects, including its role in drug delivery systems.
Mecanismo De Acción
The mechanism of action of methyl 4-hydroxydecanoate involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as esterases and oxidases, leading to the formation of active metabolites . These metabolites can interact with cellular receptors and enzymes, modulating various biochemical pathways and exerting their effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 10-hydroxydecanoate: Another medium-chain hydroxy acid ester with similar chemical properties.
Methyl 3-hydroxydodecanoate: A longer-chain hydroxy acid ester with distinct reactivity and applications.
Uniqueness
Methyl 4-hydroxydecanoate is unique due to its specific hydroxy group position on the decanoic acid chain, which influences its reactivity and interaction with other molecules. This positional specificity allows for the formation of unique derivatives and applications in various fields .
Propiedades
Fórmula molecular |
C11H22O3 |
|---|---|
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
methyl 4-hydroxydecanoate |
InChI |
InChI=1S/C11H22O3/c1-3-4-5-6-7-10(12)8-9-11(13)14-2/h10,12H,3-9H2,1-2H3 |
Clave InChI |
RFFUMWZSHOBFBG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCC(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


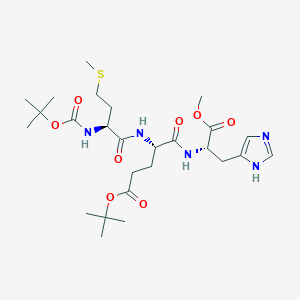
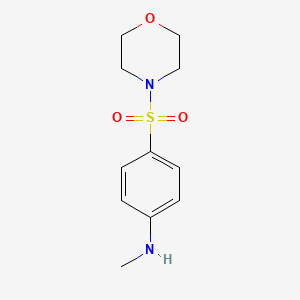
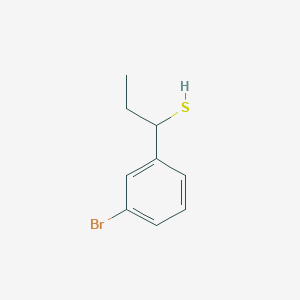
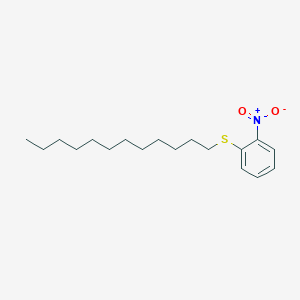
![Ethyl 5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15278651.png)
![2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15278652.png)
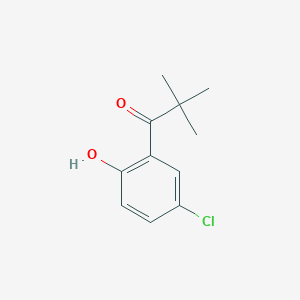
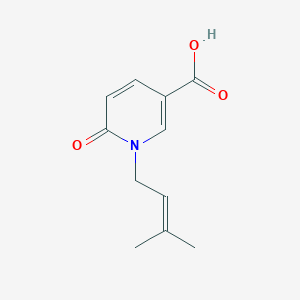
![6,6,8-Trimethyl-1-azaspiro[3.5]nonane](/img/structure/B15278675.png)
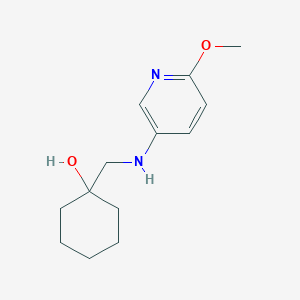
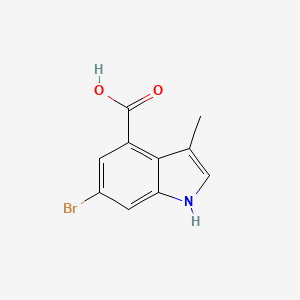
![Isobutyl ((5-(benzo[d]thiazol-6-yl)-4-(4-methylthiazol-2-yl)-1H-imidazol-2-yl)methyl)carbamate](/img/structure/B15278684.png)
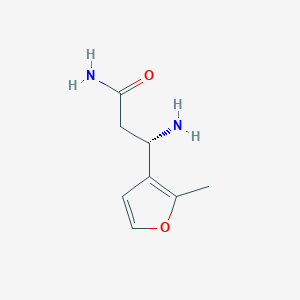
![5-Fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B15278704.png)
